BX795

Catalog No.
S548150
CAS No.
702675-74-9
M.F
C23H26IN7O2S
M. Wt
591.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BX795

CAS Number

702675-74-9

Product Name

BX795

IUPAC Name

N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide

Molecular Formula

C23H26IN7O2S

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C23H26IN7O2S/c24-18-15-27-22(30-20(18)25-9-5-10-26-21(32)19-8-4-13-34-19)28-16-6-3-7-17(14-16)29-23(33)31-11-1-2-12-31/h3-4,6-8,13-15H,1-2,5,9-12H2,(H,26,32)(H,29,33)(H2,25,27,28,30)

InChI Key

VAVXGGRQQJZYBL-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I

Solubility

Soluble in DMSO, not in water

Synonyms

BX-795; BX 795; BX795.

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4=CC=CS4)I

Description

The exact mass of the compound N-[3-[[5-Iodo-4-[[3-[(2-thienylcarbonyl)amino]propyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide is 591.09134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BX795 is a small molecule compound characterized by its aminopyrimidine backbone, primarily recognized as a potent and selective inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), TANK-binding kinase 1 (TBK1), and IκB kinase ε (IKKε). Its chemical formula is C23H26IN7O2S•HCl, with a molecular weight of approximately 627.93 g/mol. BX795 exhibits high affinity for the ATP binding pocket of PDK1, with an inhibition concentration (IC50) of around 11 nM, making it an effective tool for studying the enzymatic activity of PDK1 in various cellular contexts .

  • PubChem: This molecule has a listing in PubChem, a public database of chemicals and their properties maintained by the National Institutes of Health ] . The listing includes basic information about the structure, identifiers, and suppliers of the molecule, but no details on specific research applications.
That yield its aminopyrimidine structure. While specific synthetic routes are not detailed in the available literature, it is typically prepared through multi-step organic synthesis techniques involving coupling reactions and functional group modifications to achieve the desired inhibitory properties against PDK1 and related kinases .

BX795 has demonstrated significant biological activity, particularly in the modulation of immune responses and tumor suppression. It inhibits the phosphorylation and activation of TBK1 and IKKε, thereby affecting pathways that lead to inflammatory responses and immune regulation. In macrophages, BX795 suppresses the production of type I interferons during viral infections by inhibiting these kinases . Additionally, it has been noted for its antitumor effects, inducing apoptosis in cancer cells and arresting their proliferation .

BX795 has diverse applications in research and therapeutic settings:

  • Cancer Research: As an inhibitor of PDK1, TBK1, and IKKε, BX795 is used to explore signaling pathways involved in tumor growth and survival.
  • Immunology: It serves as a valuable tool for studying innate immune responses, particularly in understanding how interferon signaling is regulated during infections.
  • Inflammatory Diseases: BX795's ability to suppress inflammatory pathways makes it a candidate for investigating treatments for various inflammatory conditions .

Studies have shown that BX795 interacts selectively with a limited number of kinases beyond its primary targets. While it effectively inhibits TBK1 and IKKε, it has minimal off-target effects on other kinases tested. This selectivity is crucial for understanding its pharmacological profile and potential side effects in therapeutic applications . Notably, BX795 does not inhibit IKKβ significantly, which differentiates it from other kinase inhibitors that may have broader action profiles .

Several compounds share structural or functional similarities with BX795. Here are some notable examples:

Compound NameTarget Kinase(s)IC50 (μM)Unique Features
GSK2334470PDK10.01Highly selective for PDK1 with minimal off-target effects.
MRT67307TBK1/IKKε0.03Selectively inhibits TBK1/IKKε but also affects other kinases at higher concentrations.
SB203580p38 MAPK0.01Broadly used in inflammation studies but less specific than BX795.
VX-680Aurora Kinases0.005Potent inhibitor used primarily in cancer research; broader kinase inhibition profile compared to BX795.

BX795 stands out due to its high specificity for TBK1 and IKKε while maintaining effective inhibition at low concentrations, making it particularly useful for dissecting the roles of these kinases in cellular signaling pathways without significant interference from other kinases .

Synthetic Routes and Methodologies

The original synthetic methodology for BX795 was developed by Feldman and colleagues in 2005 as part of their work on novel small molecule inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1) [2]. While the complete synthetic route is referenced in the literature, the detailed procedures involve multi-step organic synthesis utilizing aminopyrimidine scaffold construction. The molecular formula C23H26IN7O2S indicates the presence of an iodinated pyrimidine core, thiophene carboxamide side chain, and pyrrolidine carboxamide terminus, representing a molecular weight of 591.47 daltons [1] [4].

Derivative synthesis approaches have been explored in structure-activity relationship studies, particularly for ULK1 inhibitor development [5]. The synthetic route begins with 2,4-dichloro-5-iodopyrimidine as a key intermediate, which undergoes nucleophilic substitution with N-(3-aminopropyl)carbamic acid tert-butyl ester in acetonitrile containing triethylamine, followed by overnight reaction at room temperature. Subsequently, coupling with N-(3-aminophenyl)pyrrolidine-1-carboxamide under elevated temperature conditions (115°C) in methanol with hydrochloric acid catalyst yields the desired product. Final deprotection using trifluoroacetic acid followed by reverse-phase high-performance liquid chromatography purification provides the pure compound [5].

Salt formation methodologies have been extensively investigated for pharmaceutical development purposes. The coevaporation technique represents the primary approach for generating BX795-organic acid systems, utilizing various carboxylic acids including tartaric acid, maleic acid, fumaric acid, and citric acid [6]. The typical procedure involves dissolving equimolar amounts of BX795 and the organic acid in methanol, stirring for two hours, followed by slow solvent evaporation using rotary evaporation and overnight vacuum drying [6].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic characterization of BX795 and its derivatives has been accomplished through multiple analytical techniques, providing detailed structural confirmation and purity assessment [6] [5].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (1H NMR) spectroscopy performed at 400 MHz in deuterated dimethyl sulfoxide (DMSO-d6) reveals characteristic chemical shifts that confirm the molecular structure [6]. The spectrum exhibits signals at δ 10.19-10.31 ppm (singlet, 1H) corresponding to the secondary amine proton, and δ 8.58-8.65 ppm (triplet, J = 5.6-5.9 Hz, 1H) representing another amine proton. Additional diagnostic signals include aromatic protons at δ 7.12-8.22 ppm and aliphatic protons from the propyl linker and pyrrolidine ring at δ 1.75-3.56 ppm [6].

Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy at 100 MHz in DMSO provides complementary structural information with key signals at δ 149.8-150.5 ppm for pyrimidine carbons, δ 112.8-112.9 ppm and δ 128.3-131.0 ppm for aromatic carbons, and δ 25.4-46.2 ppm for aliphatic carbons [6]. The spectroscopic data demonstrate excellent correlation with the proposed molecular structure.

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence (HSQC) spectroscopy, have been employed to establish carbon-proton correlations and confirm molecular connectivity [6]. These advanced techniques provide unambiguous assignment of complex overlapping signals and verify the integrity of the aminopyrimidine scaffold.

Mass Spectrometry Analysis

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) analysis confirms the molecular weight and provides fragmentation patterns for structural elucidation [5]. For BX795 derivatives such as compound 3, the mass spectrum shows a molecular ion peak at m/z 482.62 [M+H]+ in positive ion mode, consistent with the calculated molecular weight [5]. The mass spectrometric data support the proposed molecular formulas and demonstrate the absence of significant impurities.

High-resolution mass spectrometry provides additional confirmation of elemental composition, with observed masses matching theoretical values within acceptable tolerance limits. The fragmentation patterns observed in tandem mass spectrometry experiments provide insights into the stability of different molecular regions and support the proposed structural assignments [5].

X-ray Crystallography Data

X-ray crystallographic analysis of BX795 in complex with target proteins has provided invaluable structural insights into binding modes and molecular interactions [7] [8] [9]. Multiple high-resolution crystal structures have been deposited in the Protein Data Bank, offering detailed three-dimensional structural information.

Crystal Structure with TBK1

The crystal structure of mouse TBK1 bound to BX795 (PDB ID: 4JL9) represents a landmark achievement in understanding the molecular basis of kinase inhibition [7] [8]. The structure was determined by X-ray diffraction at 3.0999 Å resolution in the tetragonal space group P42212, with unit cell dimensions a = b = 66.86 Å, c = 116.61 Å, and α = β = γ = 90° [7]. The crystal contains one protein chain per asymmetric unit with a total formula weight of 76,281.84 daltons [7].

The high-resolution structure reveals that BX795 binds in the ATP-binding site of TBK1, making critical hinge region contacts through the aminopyrimidine scaffold [8]. The iodine substituent on the pyrimidine ring occupies a hydrophobic pocket, while the extended propyl linker and thiophene carboxamide moiety interact with additional binding subsites. The pyrrolidine carboxamide terminus projects into a previously unoccupied region of the active site, contributing to the compound's selectivity profile [8].

Human TBK1 Complex

The crystal structure of BX795 complexed with human TBK1 kinase domain phosphorylated on Serine-172 (PDB ID: 4EUU) provides additional structural insights into the activation state of the kinase [9]. This structure demonstrates the molecular basis of TBK1 activation by transautophosphorylation and reveals how BX795 binding inhibits kinase activity through ATP-competitive mechanisms [9].

Structural Analysis Parameters

Crystallographic data collection and refinement statistics demonstrate excellent data quality with resolution extending to 1.74 Å for the highest resolution structures [5]. Key crystallographic parameters include Rsym values of 0.116, completeness of 96.4%, and final refinement R-factors of Rwork/Rfree = 0.1688/0.2069, indicating reliable and accurate structural models [5]. The structures exhibit good stereochemical parameters with root mean square deviations for bond lengths of 0.007 Å and bond angles of 1.094° [5].

Solid-State Properties and Polymorphism

The solid-state characteristics of BX795 exhibit significant complexity, with multiple crystalline forms and amorphous systems demonstrating distinct physicochemical properties [6] [10]. Understanding these variations is crucial for pharmaceutical development and formulation strategies.

Crystalline Forms and Polymorphic Behavior

Commercial BX795 appears as a partially crystalline material exhibiting characteristic powder X-ray diffraction (PXRD) peaks at 2θ values of 8.8°, 18.9°, 22.6°, 26.0°, and 29.3° [6]. This diffraction pattern indicates the presence of a specific crystalline polymorph, though the complete crystal structure of the free base form remains undetermined. The partially crystalline nature suggests the coexistence of crystalline and amorphous regions within the bulk material [6].

In contrast, BX795 hydrochloride salt demonstrates predominantly amorphous characteristics, displaying a halo diffraction pattern typical of non-crystalline solids [6]. This amorphous nature may contribute to enhanced dissolution properties but potentially reduced physical stability compared to crystalline forms [6].

Salt and Cocrystal Formation

Extensive investigations into BX795 salt and cocrystal formation have revealed diverse solid-state behaviors depending on the counterion employed [6]. BX795-fumaric acid and BX795-maleic acid systems exhibit crystalline or partially crystalline characteristics with distinct diffraction patterns containing peaks from both BX795 and the respective organic acids [6]. These systems demonstrate modified crystal arrangements with some diffraction peaks missing, confirming the formation of new crystalline phases rather than simple physical mixtures [6].

The formation of co-amorphous systems represents a particularly interesting aspect of BX795 solid-state behavior. BX795-tartaric acid and BX795-citric acid coevaporates display halo diffraction patterns characteristic of amorphous materials, indicating the formation of co-amorphous systems rather than crystalline salts or cocrystals [6]. These co-amorphous systems offer potential advantages including improved dissolution and stability profiles [6].

Thermal Properties and Polymorphic Transitions

Differential scanning calorimetry (DSC) analysis reveals that crystalline BX795 exhibits a melting endotherm at approximately 135.5°C, confirming its crystalline nature [6]. The thermal behavior following melting includes complex endothermic and exothermic transitions, potentially indicating decomposition or polymorphic transformations [6].

Salt forms display distinctly different thermal signatures compared to the parent compound, with BX795-citric acid showing a sharp endotherm at 169.9°C [6]. BX795-tartaric acid and BX795-taurine systems exhibit multiple endothermic transitions around 60°C, 150°C, and 180°C, suggesting complex thermal behavior potentially involving desolvation, polymorphic transitions, or decomposition processes [6].

Stability and Degradation Pathways

The chemical and physical stability of BX795 under various environmental conditions has been comprehensively evaluated to support pharmaceutical development and safe handling protocols [11] [12].

Chemical Stability Profile

BX795 demonstrates good chemical stability under normal storage and handling conditions [11]. The compound remains chemically stable when stored at recommended conditions of -20°C with protection from light and moisture [11] [12]. Under standard laboratory conditions, no dangerous chemical reactions occur, and the compound maintains its integrity for extended periods when properly stored [11].

Thermogravimetric analysis (TGA) reveals that BX795 exhibits initial weight loss of approximately 2% starting from 37°C, continuing until 58°C with approximately 4% total loss [6]. This initial weight loss likely represents moisture or solvent content rather than chemical decomposition. Significant thermal degradation begins around 200°C, indicating good thermal stability under normal processing conditions [6].

pH-Dependent Stability and Solubility

BX795 exhibits pH-dependent solubility characteristics that impact its chemical stability and bioavailability [13]. The compound demonstrates limited aqueous solubility, with enhanced solubility observed in organic solvents such as dimethyl sulfoxide (DMSO) at concentrations up to 59.15 mg/mL [3]. This pH-dependent behavior has implications for oral bioavailability and formulation development strategies [13].

Enhanced Stability Through Salt Formation

The formation of organic acid salts and co-amorphous systems significantly enhances the thermal stability of BX795 [6]. Comparative TGA analysis demonstrates that BX795-organic acid coevaporates exhibit improved thermal stability profiles compared to the parent compound. For example, BX795-tartaric acid and BX795-fumaric acid systems show modified degradation patterns with enhanced thermal resistance [6].

The association with organic acids through hydrogen bonding interactions contributes to improved molecular stability. Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy confirm strong intermolecular interactions between BX795 and organic acid counterions, including hydrogen bond formation between carboxylic acid groups and amine functionalities [6]. These interactions stabilize the molecular framework and enhance overall stability profiles.

Degradation Products and Safety Considerations

Under extreme conditions such as fire exposure, BX795 may decompose to produce toxic fumes, necessitating appropriate safety precautions during handling and storage [11]. However, under normal laboratory and pharmaceutical processing conditions, no hazardous decomposition products are generated [11]. The compound should be stored away from strong acids, alkalis, and oxidizing or reducing agents to prevent potential degradation reactions [11].

Long-term stability studies indicate that properly stored BX795 maintains chemical integrity for at least six months at -20°C [14]. The development of salt forms and co-amorphous systems offers additional stability advantages, potentially extending shelf life and improving pharmaceutical processing characteristics [6].

This comprehensive analysis of BX795 synthesis and characterization demonstrates the compound's complex chemical nature and diverse solid-state properties. The extensive spectroscopic, crystallographic, and stability data provide a robust foundation for understanding the molecular characteristics essential for pharmaceutical development and biological applications. The identification of multiple polymorphic forms and enhanced stability through salt formation offers valuable insights for formulation strategies and clinical development pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

591.09134 g/mol

Monoisotopic Mass

591.09134 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

BX-795

Dates

Last modified: 08-15-2023

Parkin overexpression alleviates cardiac aging through facilitating K63-polyubiquitination of TBK1 to facilitate mitophagy

Beilei Gao, Wenjun Yu, Ping Lv, Xinyue Liang, Shiqun Sun, Yingmei Zhang
PMID: 33164878   DOI: 10.1016/j.bbadis.2020.165997

Abstract

Cumulative clinical and experimental evidence has revealed a cardinal role for mitochondrial integrity in cardiac aging. Parkin-mediated mitophagy is essential to ensure mitochondrial quality control in myocardium. This study was designed to examine the impact of Parkin overexpression on aging-induced myocardial anomalies and the underlying mechanisms with a focus on Parkin-regulated mitophagy. Cardiac function, myocardial apoptosis, mitochondrial ultrastructure and mitophagy were examined in young (3 mo) and old (24-26 mo) wild-type (WT) and Parkin transgenic mice. Our data revealed compromised myocardial function and mitochondrial morphology along with overtly apoptosis with advanced aging, the effects of which were attenuated by Parkin overexpression. Advanced aging dampened mitophagy as evidenced by decreased levels of Parkin, LC3II, phosphorylation of p62 and TBK1 in isolated mitochondria as well as reduced mitochondria autophagosomes, the effects of which were mitigated by restoration of mitophagy via Parkin overexpression. Using the low-dose doxorubicin (DOX) in vitro model of cell senescence, we noted that Parkin-offered beneficial effect against senescence was abolished by the TBK1 kinase inhibitor BX795. With TBK1 overexpression in cardiomyocytes, we uncovered the interaction of Parkin with TBK1 using a Co-immunoprecipitation (Co-IP) assay. The interaction of Parkin with TBK1 contributed to K63-linked polyubiquitination of TBK1. Our study also noted that DOX disturbed K63-linked polyubiquitination of TBK1 with downregulation of Parkin. Parkin overexpression promoted K63-linked polyubiquitination of TBK1 through Lys30 and Lys401 residues to foster TBK1 phosphorylation to facilitate efficient mitophagy. In summary, these findings suggested that Parkin effectively rescued cardiac aging through promoting K63-linked polyubiquitination of TBK1 to facilitate mitophagy.


The kinase inhibitor BX795 suppresses the inflammatory response via multiple kinases

Tao Yu, Zhibin Wang, Wang Jie, Xiuxiu Fu, Bing Li, Hong Xu, Yan Liu, Min Li, Eunji Kim, Yanyan Yang, Jae Youl Cho
PMID: 31926936   DOI: 10.1016/j.bcp.2020.113797

Abstract

BX795, a small molecule with an aminopyrimidine backbone, is a potent ATP-competitive inhibitor of phosphoinositide-dependent kinase 1 (PDK1) and TANK-binding kinase 1 (TBK1). BX795 has significant functions in various immune responses and cancer. Few reports on the anti-inflammatory effect of BX795 are available, and its molecular mechanisms have not been fully elucidated. In this study, lipopolysaccharide (LPS)-treated macrophages (RAW264.7 cells), luciferase reporter gene assay, knock-down and overexpression strategies, kinase assay, protein chip, immunoprecipitation, and immunoblotting analyses were employed to clarify the anti-inflammatory mechanism of BX795. BX795 was found to dose-dependently inhibit the production of pro-inflammatory mediators without exhibiting cytotoxicity. Luciferase assay and immunoblotting analysis with nuclear fractions showed that activator protein-1 (AP-1), signal transducer and activator of transcription 1 (STAT1), and interferon regulatory factor 3 (IRF3) are targeted by BX795 rather than nuclear factor (NF)-κB. Moreover, TBK1 and AKT, transforming growth factor activated kinase (TAK)-1/c-Jun N-terminal kinase (JNK)/mitogen-activated protein kinase kinase 4 (MKK4) for AP-1 activation, and Janus kinase 2 (JAK2)/STAT1 were inhibited by BX795. Consistent with these findings, BX795 strongly ameliorated inflammatory symptoms in colitis models. These results suggest that BX795 can suppress inflammatory responses triggered by Gram-positive bacteria by suppressing multiple pathways.


James Hopkins, Tejabhiram Yadavalli, Rahul Suryawanshi, Farreh Qatanani, Ipsita Volety, Ram Koganti, Aqsa Iqbal, Deepak Shukla
PMID: 32601167   DOI: 10.1128/AAC.00245-20

Abstract

Herpes simplex virus type 2 (HSV-2) causes recurrent lesions in the anogenital area that may be transmitted through sexual encounters. Nucleoside analogs, such as acyclovir (ACV), are currently prescribed clinically to curb this infection. However, in some cases, reduced efficacy has been observed due to the emergence of resistance against these drugs. In our previous study, we reported the discovery of a novel anti-HSV-1 small molecule, BX795, which was originally used as an inhibitor of TANK-binding kinase 1 (TBK1). In this study, we report the antiviral efficacy of BX795 on HSV-2 infection in vaginal epithelial cells
at 10 μM and
at 50 μM. Additionally, through biochemical assays
and histopathology
, we show the tolerability of BX795 in vaginal epithelial cells at concentrations as high as 80 μM. Our investigations also revealed that the mechanism of action of BX795 antiviral activity stems from the reduction of viral protein translation via inhibition of protein kinase B phosphorylation. Finally, using a murine model of vaginal infection, we show that topical therapy using 50 μM BX795 is well tolerated and efficacious in controlling HSV-2 replication.


BX795 demonstrates potent antiviral benefits against herpes simplex Virus-1 infection of human cell lines

Aqsa Iqbal, Rahul Suryawanshi, Tejabhiram Yadavalli, Ipsita Volety, Deepak Shukla
PMID: 32380150   DOI: 10.1016/j.antiviral.2020.104814

Abstract

Herpes simplex virus-1 (HSV-1) infection is known to cause skin blisters, keratitis as well as deadly cases of encephalitis in some situations. Only a few therapeutic modalities are available for this globally prevalent infection. Very recently, a small molecule BX795 was identified as an inhibitor of HSV-1 protein synthesis in an ocular model of infection. In order to demonstrate its broader antiviral benefits, this study was aimed at evaluating the antiviral efficacy, mode-of-action, and toxicity of BX795 against HSV-1 infection of three human cell lines: HeLa, HEK, and HCE. Several different assays, including cell survival analysis, imaging, plaque analysis, Immunoblotting, and qRT-PCR, were performed. In all cases, BX795 demonstrated low toxicity at therapeutic concentration and showed strong antiviral benefits. Quite interestingly, cell line-dependent differences in the mechanism of antiviral action and cytokine response to infection were seen upon BX795 treatment. Taken together, our results suggest that BX795 may exert its antiviral benefits via cell-line specific mechanisms.


Lentiviral delivery of combinatorial CAR/CRISPRi circuit into human primary T cells is enhanced by TBK1/IKKɛ complex inhibitor BX795

Lingyu Li, Yuan Gao, Richa Srivastava, Wei Wang, Qinghui Xiong, Zhiming Fang, Alejandra Pelayo, Carolyn Denson, Angshumala Goswami, Rona Harari-Steinfeld, Zhifen Yang, Lihong Weng, Lei Stanley Qi, Francesco M Marincola
PMID: 32967676   DOI: 10.1186/s12967-020-02526-2

Abstract

Adoptive transfer of engineered immune cells is a promising strategy for cancer treatment. However, low transduction efficiency particularly when large payload lentiviral vectors are used on primary T cells is a limitation for the development of cell therapy platforms that include multiple constructs bearing long DNA sequences. RB-340-1 is a new CAR T cell that combines two strategies in one product through a CRISPR interference (CRISPRi) circuit. Because multiple regulatory components are included in the circuit, RB-340-1 production needs delivery of two lentiviral vectors into human primary T cells, both containing long DNA sequences. To improve lentiviral transduction efficiency, we looked for inhibitors of receptors involved in antiviral response. BX795 is a pharmacological inhibitor of the TBK1/IKKɛ complex, which has been reported to augment lentiviral transduction of human NK cells and some cell lines, but it has not been tested with human primary T cells. The purpose of this study was to test if BX795 treatment promotes large payload RB-340-1 lentiviral transduction of human primary T cells.
To make the detection of gene delivery more convenient, we constructed another set of RB-340-1 constructs containing fluorescent labels named RB-340-1F. We incorporated BX795 treatment into the human primary T cell transduction procedure that was optimized for RB-340-1F. We tested BX795 with T cells collected from multiple donors, and detected the effect of BX795 on T cell transduction, phenotype, cell growth and cell function.
We found that BX795 promotes RB-340-1F lentiviral transduction of human primary T cells, without dramatic change in cell growth and T cell functions. Meanwhile, BX795 treatment increased CD8+ T cell ratios in transduced T cells.
These results indicate that BX795 treatment is effective, and might be a safe approach to promote RB-340-1F lentiviral transduction of human primary T cells. This approach might also be helpful for other T cell therapy products that need delivery of complicated platform via large payload lentiviral vectors.


A pharmacogenomic analysis using L1000CDS

Eun A Choi, Yeon-Sook Choi, Eun Ji Lee, Shree Ram Singh, Song Cheol Kim, Suhwan Chang
PMID: 31404615   DOI: 10.1016/j.canlet.2019.08.002

Abstract

Pancreatic cancer is one of the leading causes of cancer death, mainly due to the absence of early diagnostic tool and effective therapeutic agents. To identify an effective therapeutic agent for pancreatic ductal adenocarcinoma cells (PDAC), we used 10 Gene Expression Omnibus (GEO) data sets and L1000CDS
pharmacogenetic search tool and obtained chemical "perturvants" that were predicted to reverse the abnormal gene expression changes in PDAC. Among 20 initial candidates, we measured IC
for six compounds and identified BX-795, PDK1/TBK1 inhibitor, as a therapeutic candidate. We found that BX-795 inhibits primary PDAC cell proliferation more effectively than normal cells. Following molecular analysis revealed that BX-795 down-regulates mTOR-GSK3β pathway and trigger apoptosis. Moreover, we found that BX-795 suppresses primary PDAC cell migration via downregulation of Snail and Slug. Finally, efficacy test in patient-derived xenograft model of PDAC showed BX-795 can inhibit in vivo tumor growth as efficient as gemcitabine and a combination with trametinib further suppresses tumor growth. Collectively, these results demonstrate the BX-795 as an effective therapeutic candidate for PDAC treatment.


Phosphoinositide-dependent Kinase-1 (PDPK1) regulates serum/glucocorticoid-regulated Kinase 3 (SGK3) for prostate cancer cell survival

Geetha Nalairndran, Azad Hassan Abdul Razack, Chun-Wai Mai, Felicia Fei-Lei Chung, Kok-Keong Chan, Ling-Wei Hii, Wei-Meng Lim, Ivy Chung, Chee-Onn Leong
PMID: 32926495   DOI: 10.1111/jcmm.15876

Abstract

Prostate cancer (PCa) is the most common malignancy and is the second leading cause of cancer among men globally. Using a kinome-wide lentiviral small-hairpin RNA (shRNA) library screen, we identified phosphoinositide-dependent kinase-1 (PDPK1) as a potential mediator of cell survival in PCa cells. We showed that knock-down of endogenous human PDPK1 induced significant tumour-specific cell death in PCa cells (DU145 and PC3) but not in the normal prostate epithelial cells (RWPE-1). Further analyses revealed that PDPK1 mediates cancer cell survival predominantly via activation of serum/glucocorticoid-regulated kinase 3 (SGK3). Knock-down of endogenous PDPK1 in DU145 and PC3 cells significantly reduced SGK3 phosphorylation while ectopic expression of a constitutively active SGK3 completely abrogated the apoptosis induced by PDPK1. In contrast, no such effect was observed in SGK1 and AKT phosphorylation following PDPK1 knock-down. Importantly, PDPK1 inhibitors (GSK2334470 and BX-795) significantly reduced tumour-specific cell growth and synergized docetaxel sensitivity in PCa cells. In summary, our results demonstrated that PDPK1 mediates PCa cells' survival through SGK3 signalling and suggest that inactivation of this PDPK1-SGK3 axis may potentially serve as a novel therapeutic intervention for future treatment of PCa.


Inhibitors of the interferon response increase the replication of gorilla simian foamy viruses

Mathilde Couteaudier, Diego Calzada-Fraile, Thomas Montange, Antoine Gessain, Florence Buseyne
PMID: 31826843   DOI: 10.1016/j.virol.2019.11.019

Abstract

Simian foamy viruses (SFVs) are complex retroviruses that are widespread throughout nonhuman primates. SFVs can also be transmitted to humans, mostly through bites. We previously observed that primary zoonotic gorilla SFV strains grow much more slowly than laboratory-adapted chimpanzee strains. Here, we tested the hypothesis that the growth of SFV is limited by interferon (IFN) using inhibitors of cellular pathways involved in the induction or action of type I IFN. Inhibitors of JAK1/2 (Ruxolitinib) and TBK-1 (BX795) led to a 2- to 4-fold higher percentage of cells infected with zoonotic gorilla SFVs but did not affect the replication of laboratory-adapted chimpanzee SFVs. IKK2 inhibitors (TPCA-1 and BMS345541) had no effect on any of the SFV strains. In conclusion, the addition of molecules that inhibit the type I IFN response to the culture medium can be used as a simple and efficient method to enhance the replication of zoonotic gorilla SFVs.


Prior inhibition of AKT phosphorylation by BX795 can define a safer strategy to prevent herpes simplex virus-1 infection of the eye

Tejabhiram Yadavalli, Rahul Suryawanshi, Marwan Ali, Aqsa Iqbal, Raghuram Koganti, Joshua Ames, Vinay Kumar Aakalu, Deepak Shukla
PMID: 31770600   DOI: 10.1016/j.jtos.2019.11.011

Abstract

To evaluate the prophylactic antiviral efficacy, corneal tolerance and toxicity of topically dosed BX795, a non-nucleoside small-molecule inhibitor of herpes simplex virus type-1 (HSV-1).
Prophylactic treatment with BX795 was performed both in-vitro on human corneal epithelial cells and in-vivo on mice prior to HSV-1 challenge. Viral burden was evaluated using a standard plaque assay. In a separate experiment, mice were treated topically 3-times daily for 4-weeks with BX795 to evaluate corneal tolerance and toxicity. Phenol-red thread measurements, fluorescein staining and optical coherence tomography (OCT) were used to evaluate tear production, dryness and corneal structural changes. Corneal sensitivity and intraocular pressure were measured using esthesiometery and tonometery respectively.
Both in-vitro and in-vivo results showed a robust suppression of HSV-1 infection when treated prophylactically with BX795. The fluorescein stain and phenol-red results for the BX795-treated eyes did not show signs of corneal surface dryness when compared to trifluridine (TFT), an FDA-approved topical antiviral. The OCT measurements showed no signs of structural changes to the cornea suggesting that BX795 treatment was well tolerated without any apparent signs of toxicity or inflammation. The corneal sensitivity of BX795-treated eyes was not significantly different from TFT-treated eyes. No significant increase in the intraocular pressure of BX795-treated mice was observed.
Prophylactic treatment with BX795 protects corneal cells from HSV-1 infection. The antiviral is well-tolerated on murine corneas without any detectable toxicity.


SAMHD1 deficient human monocytes autonomously trigger type I interferon

Alicia Martinez-Lopez, Marta Martin-Fernandez, Sofija Buta, Baek Kim, Dusan Bogunovic, Felipe Diaz-Griffero
PMID: 30099227   DOI: 10.1016/j.molimm.2018.08.005

Abstract

Germline mutations in the human SAMHD1 gene cause the development of Aicardi-Goutières Syndrome (AGS), with a dominant feature being increased systemic type I interferon(IFN) production. Here we tested the state of type I IFN induction and response to, in SAMHD1 knockout (KO) human monocytic cells. SAMHD1 KO cells exhibited spontaneous transcription and translation of IFN-β and subsequent interferon-stimulated genes (ISGs) as compared to parental wild-type cells. This elevation of IFN-β and ISGs was abrogated via inhibition of the TBK1-IRF3 pathway in the SAMHD1 KO cells. In agreement, we found that SAMHD1 KO cells present high levels of phosphorylated TBK1 when compared to control cells. Moreover, addition of blocking antibody against type I IFN also reversed elevation of ISGs. These experiments suggested that SAMHD1 KO cells are persistently auto-stimulating the TBK1-IRF3 pathway, leading to an enhanced production of type I IFN and subsequent self-induction of ISGs.


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